16-epi Mometasone Furoate
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Overview
Description
16-epi Mometasone Furoate is a synthetic corticosteroid, structurally related to Mometasone Furoate. It is used in the treatment of inflammatory skin conditions, hay fever, and asthma . This compound is known for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties .
Preparation Methods
The synthesis of 16-epi Mometasone Furoate involves multiple steps, including the preparation of intermediates and final acylation . The industrial production methods are generally accompanied by the formation of numerous process impurities that need to be detected and quantified . The multi-gram scale preparation involves the systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity .
Chemical Reactions Analysis
16-epi Mometasone Furoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include hydrochloric acid in acetic acid, p-toluenesulfonic acid in water/acetone, and perchloric acid in dichloromethane . Major products formed from these reactions include 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate .
Scientific Research Applications
16-epi Mometasone Furoate has a wide range of scientific research applications. It is used in the treatment of inflammatory skin disorders such as atopic dermatitis, eczema, and psoriasis . It is also used as a metered spray to alleviate the symptoms of seasonal allergic rhinitis and to treat nasal polyps . Additionally, it is used in aerosol and dry powder inhalers for the prevention of asthma attacks . The compound is also being investigated for its potential use in treating ocular inflammation .
Mechanism of Action
The mechanism of action of 16-epi Mometasone Furoate involves binding to glucocorticoid receptors, causing conformational changes in the receptor, separation from chaperones, and movement of the receptor to the nucleus . This leads to the inhibition of pro-inflammatory cytokines and a decrease in the number of inflammatory cells . The compound has a particularly high receptor affinity compared to other corticosteroids .
Comparison with Similar Compounds
16-epi Mometasone Furoate is similar to other synthetic corticosteroids such as Fluticasone Propionate and Beclomethasone Dipropionate . it has a higher receptor affinity and is more potent in its anti-inflammatory effects . Unlike Fluticasone Propionate, this compound shows significant activity at other nuclear steroid receptors, making it less specific for the glucocorticoid receptor .
Properties
CAS No. |
2231764-75-1 |
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Molecular Formula |
C27H30Cl2O6 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18-,19-,21-,24-,25-,26-,27-/m0/s1 |
InChI Key |
WOFMFGQZHJDGCX-NSXGOKPNSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Origin of Product |
United States |
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